![molecular formula C10H13N5O4 B12285035 6-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12285035.png)
6-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-1-[4-hidroxi-5-(hidroximetil)oxolan-2-il]-5H-pirazolo[3,4-d]pirimidin-4-ona es un complejo compuesto orgánico que pertenece a la clase de las pirazolo[3,4-d]pirimidinas. Este compuesto destaca por su estructura única, que incluye un anillo oxolano y múltiples grupos funcionales, lo que lo convierte en un tema de interés en varios campos científicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-amino-1-[4-hidroxi-5-(hidroximetil)oxolan-2-il]-5H-pirazolo[3,4-d]pirimidin-4-ona generalmente implica reacciones orgánicas de múltiples pasos. Un método común incluye la ciclización de precursores apropiados en condiciones controladas. Las condiciones de reacción a menudo involucran el uso de catalizadores y ajustes específicos de temperatura y pH para garantizar que se obtenga el producto deseado con alto rendimiento y pureza .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y minimizar los costos. Técnicas como los reactores de flujo continuo y la síntesis automatizada se pueden emplear para producir el compuesto de manera eficiente .
Análisis De Reacciones Químicas
Tipos de reacciones
6-amino-1-[4-hidroxi-5-(hidroximetil)oxolan-2-il]-5H-pirazolo[3,4-d]pirimidin-4-ona experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar los grupos hidroxilo presentes en el compuesto.
Reducción: Las reacciones de reducción pueden dirigirse al anillo pirazolo[3,4-d]pirimidina.
Sustitución: Los grupos funcionales en el anillo oxolano se pueden sustituir por otros grupos en condiciones apropiadas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones generalmente implican temperaturas controladas, solventes como etanol o agua, y a veces catalizadores para facilitar las reacciones .
Principales productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula .
Aplicaciones Científicas De Investigación
6-amino-1-[4-hidroxi-5-(hidroximetil)oxolan-2-il]-5H-pirazolo[3,4-d]pirimidin-4-ona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se estudia por sus potenciales actividades biológicas, incluida la inhibición enzimática y la interacción con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, como las actividades anticancerígenas y antivirales.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 6-amino-1-[4-hidroxi-5-(hidroximetil)oxolan-2-il]-5H-pirazolo[3,4-d]pirimidin-4-ona implica su interacción con objetivos moleculares específicos. Puede inhibir ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. Las vías implicadas pueden incluir la transducción de señales y las vías metabólicas, dependiendo del contexto biológico específico .
Comparación Con Compuestos Similares
Compuestos similares
Derivados de pirazolo[3,4-d]pirimidina: Estos compuestos comparten la estructura central pero difieren en los grupos funcionales.
2’-desoxirribonucleósidos de pirimidina: Similares en estructura pero con variaciones en el anillo oxolano y los grupos funcionales.
Unicidad
6-amino-1-[4-hidroxi-5-(hidroximetil)oxolan-2-il]-5H-pirazolo[3,4-d]pirimidin-4-ona es único debido a su combinación específica de grupos funcionales y estructuras de anillo, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para la investigación y las potenciales aplicaciones terapéuticas .
Propiedades
IUPAC Name |
6-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-8-4(9(18)14-10)2-12-15(8)7-1-5(17)6(3-16)19-7/h2,5-7,16-17H,1,3H2,(H3,11,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLZQBWJRMFLAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=C(C=N2)C(=O)NC(=N3)N)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
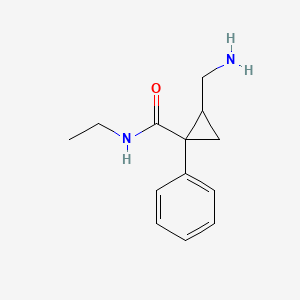
![3-[2-[[2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid](/img/structure/B12284962.png)
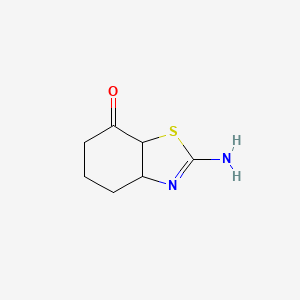

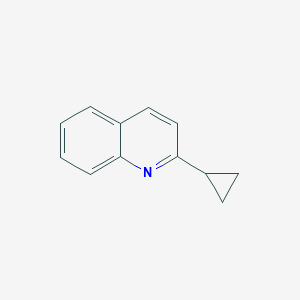
![1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B12284983.png)
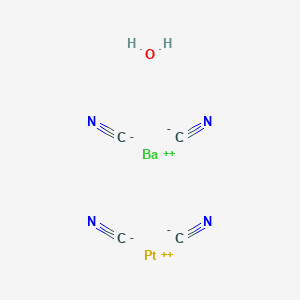
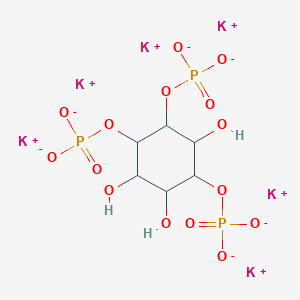
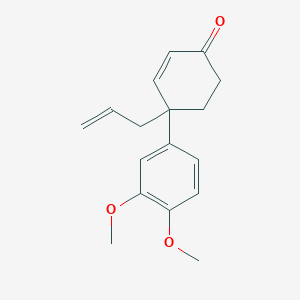

![(4,12-diacetyloxy-10,14,20,20-tetramethyl-11,15,18-trioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl) benzoate](/img/structure/B12285013.png)
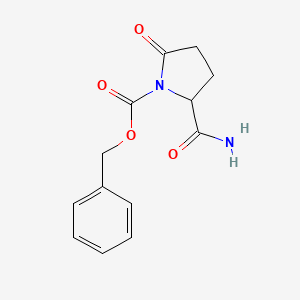
![5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid;hydrochloride](/img/structure/B12285041.png)

